N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with various functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigating its potential therapeutic effects and mechanisms of action.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyridine derivatives with different substituents. Examples include:
- N-(4-Chlorophenyl)-5-cyano-6-(methylsulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide
- N-(4-Chlorophenyl)-5-cyano-6-(ethylsulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide
Uniqueness
The uniqueness of N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C31H27ClN4O3S |
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Molecular Weight |
571.1 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C31H27ClN4O3S/c1-4-20-5-11-23(12-6-20)35-27(37)18-40-31-26(17-33)29(21-7-15-25(39-3)16-8-21)28(19(2)34-31)30(38)36-24-13-9-22(32)10-14-24/h5-16H,4,18H2,1-3H3,(H,35,37)(H,36,38) |
InChI Key |
ASTCLWVSROYXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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